

Natural occurrence of Satratoxin H in indoor environments

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Compound of Interest		
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Satratoxin H in Indoor Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. This mold is frequently found in water-damaged buildings, growing on cellulose-rich materials such as gypsum board, wallpaper, and ceiling tiles. The presence of Satratoxin H in indoor environments is a significant concern due to its potential adverse health effects, which can range from respiratory irritation to immunosuppression and neurotoxicity. This technical guide provides an in-depth overview of the natural occurrence of Satratoxin H in indoor settings, detailing quantitative data, experimental protocols for its detection, and the cellular signaling pathways it impacts.

Quantitative Occurrence of Satratoxin H

The concentration of **Satratoxin H** in indoor environments can vary significantly depending on the matrix (air, dust, building material), the extent of fungal contamination, and the environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Satratoxin H Concentrations in Indoor Air



Location/Study Details	Sampling Method	Concentration of Satratoxin H	Reference
Water-damaged dwelling	Air sampler with glass fiber filter	0.43 ng/m³	[1][2]
Experimental chamber with contaminated ceiling tiles	Polycarbonate membrane filters (conidium-free)	0.5 - 4.0 ng/mL (in filter extract)	[3][4]

Table 2: Satratoxin H Concentrations in Dust and Building Materials

Matrix	Sample Description	Analytical Method	Concentration of Satratoxin H	Reference
Building Material	79 bulk samples of moldy interior finishes from moisture-damaged buildings	LC-MS	Satratoxin G or H detected in 5 samples (specific concentrations not provided)	[5][6]
Wallpaper	Laboratory- grown S. chartarum	LC-MS	Sum of 4 major macrocyclic trichothecenes (including Satratoxin H) reached 27.8 mg/m²	[7]
House Dust	Fine dust fraction (< 63 μm)	QTOF-HRMS	Limit of detection for Satratoxin G was > 1 mg/kg	[8]

Experimental Protocols

Accurate detection and quantification of **Satratoxin H** in environmental samples are critical for exposure assessment. The most common analytical technique is Liquid Chromatography with



Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection

- Air Samples: Total suspended particulate matter (TSP) is collected using a stationary air sampler equipped with glass fiber filters. Sampling is typically conducted over several hours at a determined flow rate.[9][10]
- Dust Samples: Settled dust is collected from surfaces using vacuum cleaners with specialized collection nozzles or by wiping a defined area. Samples are often sieved to obtain a fine dust fraction for analysis.[8]
- Building Materials: Bulk samples of visibly moldy materials are carefully collected using sterile instruments.

Sample Preparation and Extraction

For Dust Samples:[8]

- Homogenization: Dust samples are homogenized, and a fine dust fraction (e.g., < 63 μm) is obtained by sieving.
- Extraction: A known weight of the fine dust (e.g., 50 mg) is extracted with a solvent mixture, typically acetonitrile/water (e.g., 85/15 v/v).
- Sonication: The mixture is vortexed and then placed in an ultrasonic bath for approximately 30 minutes to enhance extraction efficiency.
- Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered before LC-MS/MS analysis.

For Air Filter Samples:[9][10]

- Extraction: The filter is cut into smaller pieces and placed in a tube with an extraction solvent such as methanol/2-propanol (9:1, v/v).
- Sonication: The sample is sonicated to facilitate the release of mycotoxins from the filter matrix.



• Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered through a syringe filter (e.g., 0.45 μm PTFE) prior to analysis.

LC-MS/MS Analysis

A representative protocol for the analysis of mycotoxins, including **Satratoxin H**, is as follows: [11][12][13]

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for separation.
 - Mobile Phase: A gradient elution is typically employed using two solvents:
 - Solvent A: Water with a small percentage of formic acid or acetic acid and a buffer salt like ammonium acetate.
 - Solvent B: Methanol or acetonitrile with a small percentage of formic acid or acetic acid and a buffer salt.
 - Gradient Program: The percentage of Solvent B is gradually increased over the run to elute compounds of increasing hydrophobicity.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Satratoxin
 H.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This
 involves selecting a specific precursor ion for Satratoxin H and then monitoring for
 specific product ions after fragmentation in the collision cell. This provides high selectivity
 and sensitivity.

Visualizations

Logical Relationship: Water Damage to Satratoxin H Exposure



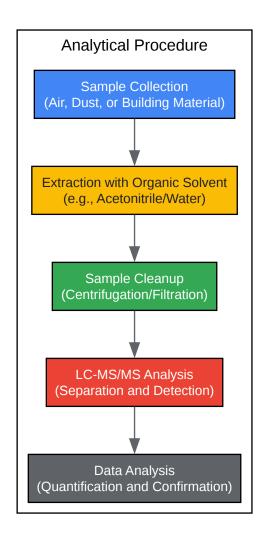


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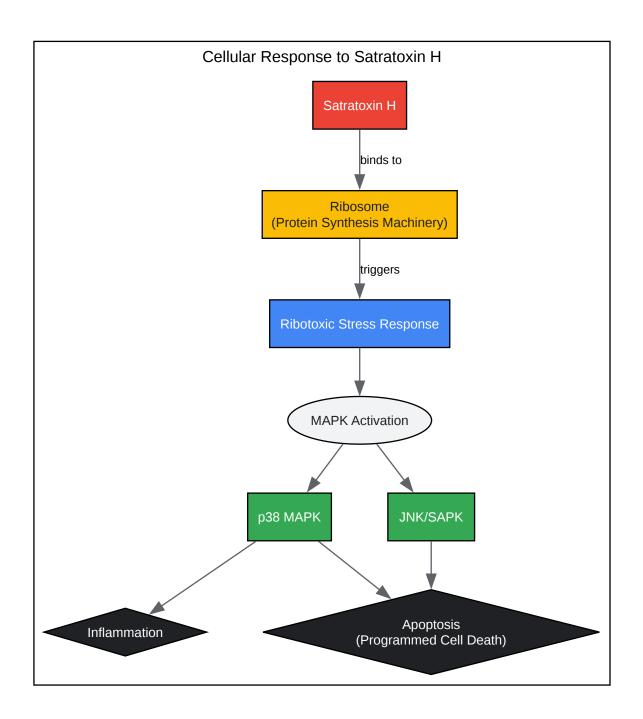
Caption: Logical flow from water damage to human exposure to Satratoxin H.

Experimental Workflow for Satratoxin H Analysis









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